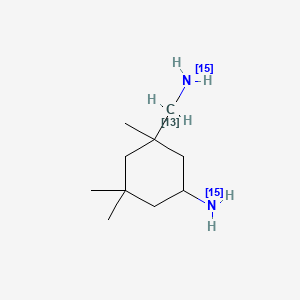
Isophorone Diamine-13C,15N2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isophorone Diamine-13C,15N2 is a labeled variant of Isophorone Diamine, where the carbon and nitrogen atoms are isotopically enriched with carbon-13 and nitrogen-15, respectively . This compound is primarily used in scientific research as a tracer due to its stable isotopic labels, which allow for precise quantitation and tracking in various chemical and biological processes .
準備方法
Synthetic Routes and Reaction Conditions: Isophorone Diamine-13C,15N2 is synthesized through a multi-step process involving the hydrocyanation of isophorone followed by reductive amination and hydrogenation of the nitrile . The process typically involves the use of a metal cobalt catalyst, ammonia gas, and hydrogen under controlled temperature and pressure conditions . The reaction is carried out at temperatures ranging from 40 to 180 degrees Celsius and pressures between 1 to 10 megapascals .
Industrial Production Methods: In industrial settings, the production of Isophorone Diamine involves similar steps but on a larger scale. The use of high-activity hydrogenation catalysts and optimization of reaction conditions are crucial for achieving high yields and purity . The process is designed to be efficient and scalable, ensuring consistent production quality.
化学反応の分析
Types of Reactions: Isophorone Diamine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives.
科学的研究の応用
Isophorone Diamine-13C,15N2 has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Isophorone Diamine-13C,15N2 involves its incorporation into chemical or biological systems where its isotopic labels can be tracked. The carbon-13 and nitrogen-15 labels allow for precise quantitation and monitoring of the compound’s behavior and interactions . This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and metabolic pathways.
類似化合物との比較
Isophorone Diamine: The non-labeled version of Isophorone Diamine, used in similar applications but without the isotopic labels.
1,3-Bis(aminomethyl)cyclohexane: Another cycloaliphatic diamine used in the production of polymers and coatings.
4,4’-Methylenebis(cyclohexylamine): A diamine used in the manufacture of epoxy resins and other polymeric materials.
Uniqueness: Isophorone Diamine-13C,15N2 is unique due to its isotopic labels, which provide enhanced capabilities for tracking and quantitation in scientific research . This makes it particularly valuable in studies where precise measurement and monitoring are critical, such as in drug development and metabolic research.
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
173.27 g/mol |
IUPAC名 |
3-((15N)azanyl(113C)methyl)-3,5,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/i7+1,11+1,12+1 |
InChIキー |
RNLHGQLZWXBQNY-AFIIVICWSA-N |
異性体SMILES |
CC1(CC(CC(C1)(C)[13CH2][15NH2])[15NH2])C |
正規SMILES |
CC1(CC(CC(C1)(C)CN)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![beta-D-Glucopyranoside, 1,4,5,6,7,7a-hexahydro-7-hydroxy-5-[(4-hydroxy-3,5-dimethoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl, [1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha)]-](/img/structure/B12426362.png)
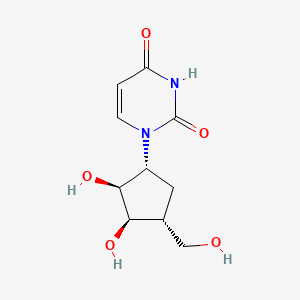
![N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B12426371.png)
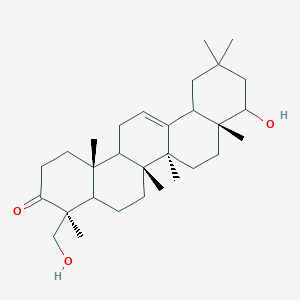
![potassium;9-methyl-3-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12426384.png)
![(3R)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione](/img/structure/B12426385.png)
![N-Acetyl-3-[(3-amino-3-oxopropyl)sulfinyl]-L-alanine-d3](/img/structure/B12426389.png)


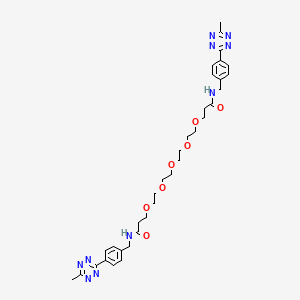
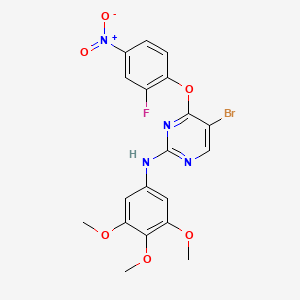

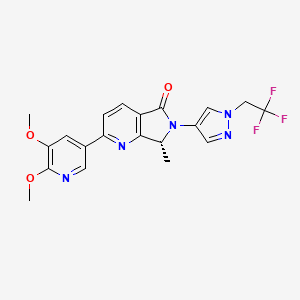
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
